3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid
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Description
3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vibrational and Electronic Structure Analysis
Research on similar compounds, such as 3-amino-3-(4-fluorophenyl)propionic acid, focuses on understanding their vibrational and electronic structures. Density Functional Theory (DFT) and spectroscopic methods (IR and Raman) are employed to study zwitterionic structures, hydrogen bonding, and electronic properties, providing insights into the molecular behavior of β-amino acids with fluorinated phenyl groups. This research aids in synthesizing fluorinated building blocks and non-proteinogenic amino acids, crucial for pharmaceutical and material science applications (Pallavi & Tonannavar, 2020).
Asymmetric Synthesis of Fluorinated Amino Acids
Another area of application is the asymmetric synthesis of fluorinated amino acids, such as (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid. These compounds are synthesized through key steps involving the alkylation of glycine enolate derivatives, showcasing the potential for creating biologically active molecules that can serve as building blocks for more complex compounds (Monclus, Masson, & Luxen, 1995).
Chiral Derivatization Agents
Compounds like 2-fluoro-2-phenyl propanoic acid have been explored for their use as chiral derivatizing agents. The enantiomers of these acids can be separated, and their absolute configurations determined, which is critical in the development of enantiomerically pure pharmaceuticals and in the study of molecular chirality (Hamman, 1993).
Hydrogen Bonding and Polymorphism Studies
Research also delves into the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate. These studies contribute to our understanding of molecular interactions, crystalline structure, and the formation of polymorphs, which are essential for designing materials with specific physical properties (Podjed & Modec, 2022).
Synthesis and Antiproliferative Activity
Additionally, the synthesis of derivatives with adamantane fragments demonstrates applications in medicinal chemistry, particularly in developing compounds with antiproliferative activity against cancer cells. This research underscores the importance of synthetic chemistry in creating novel therapeutic agents (Nurieva et al., 2015).
Properties
IUPAC Name |
3-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-10-4-2-1-3-9(10)5-6-11(15)14-8-7-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYXOZDWGJDYTB-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.